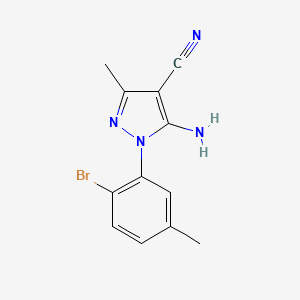

5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-(2-bromo-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4/c1-7-3-4-10(13)11(5-7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKXACHWRZYXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

activities. These compounds target various microorganisms including Mycobacterium tuberculosis , Plasmodium falciparum , Trypanosoma cruzi , Staphylococcus aureus or methicillin-resistant S. aureus (MRSA) , and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Mode of Action

It’s worth noting that similar compounds such as 5-amino-1,2,4-oxadiazoles have shown higher anti-bacterial activity against multidrug-resistant strains such asStaphylococcus aureus and Klebsiella pneumonia .

Result of Action

Similar compounds have shown potential as anti-infective agents.

Biochemische Analyse

Biochemical Properties

5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions.

Cellular Effects

The effects of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity. This inhibition can lead to the disruption of signaling pathways and cellular processes. Additionally, 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At high doses, 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response.

Metabolic Pathways

5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can influence its biochemical activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can affect its interactions with biomolecules and its ability to modulate cellular processes.

Biologische Aktivität

5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, with the CAS number 2197053-91-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C12H11BrN4

- Molecular Weight : 291.15 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a bromo-substituted phenyl group.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibition zones against various pathogens, indicating their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | TBD | Antimicrobial potential under investigation |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited COX-2 selectivity indices greater than 8, suggesting their effectiveness in reducing inflammation while minimizing side effects .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the one in focus. The results indicated that these compounds were effective against Staphylococcus aureus and Staphylococcus epidermidis, with significant activity noted in biofilm formation inhibition .

- Structure-Activity Relationship (SAR) : Research has explored how modifications to the pyrazole structure affect biological activity. Derivatives with specific substitutions on the aromatic ring have shown enhanced anti-inflammatory and antimicrobial properties .

- Safety Profile : Histopathological examinations in animal models indicated minimal degenerative changes in organs when treated with certain pyrazole derivatives, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₁BrN₄

- Molecular Weight : 291.15 g/mol

- CAS Number : 2197053-91-9

The compound features a pyrazole core, which is known for its versatility in forming various derivatives with biological and chemical significance.

Medicinal Chemistry

5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds with a pyrazole framework exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study on pyrazole-based heterocycles demonstrated their efficacy against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the bromine atom may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Fluorescent Probes

The compound's unique structure allows it to be utilized in optical applications. Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their fluorescence properties, making them suitable for:

- Biological Imaging : The ability to modify the absorption and emission properties of these compounds enables their use as fluorescent markers in biological assays. They can serve as lipid droplet biomarkers in cancer research, allowing for the visualization of cellular processes .

Material Science

Research into pyrazole derivatives has also led to advancements in material science:

- Polymer Chemistry : Pyrazole compounds are being explored as building blocks for novel polymers with enhanced thermal and mechanical properties. Their incorporation into polymer matrices can improve material performance in applications such as coatings and composites.

Case Study 1: Antitumor Efficacy

A recent study investigated a series of pyrazole derivatives, including 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, demonstrating significant cytotoxic effects on HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The results indicated a dose-dependent response, with IC50 values suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | HeLa | 15 |

| 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | L929 | 30 |

Case Study 2: Fluorescence Properties

In another investigation focusing on the photophysical properties of pyrazolo[1,5-a]pyrimidines, it was found that modifications at the 7-position significantly affected fluorescence intensity and stability. Compounds similar to 5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibited high quantum yields, making them suitable candidates for biological imaging applications .

| Compound | Quantum Yield (%) | Stability (hours) |

|---|---|---|

| Pyrazolo derivative A | 85 | 24 |

| Pyrazolo derivative B | 90 | 48 |

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenyl Derivatives

Variations in halogen type (Br, Cl, F) and substituent positions significantly alter physicochemical properties:

Key Observations :

Acylated and Heterocyclic Derivatives

Modifications at the 1-position with acyl or heterocyclic groups influence bioactivity and synthetic pathways:

Key Observations :

- Fused quinolinone derivatives (e.g., ) exhibit higher melting points (205–207°C), suggesting enhanced crystallinity and thermal stability due to π-π stacking.

- Heterocyclic substituents (e.g., oxadiazole ) introduce additional hydrogen-bond acceptors, which may improve binding affinity in biological targets.

Structural Analogs with Fused Ring Systems

Dihydropyrano[2,3-c]pyrazole derivatives demonstrate expanded ring systems:

Key Observations :

- The dihydropyrano[2,3-c]pyrazole scaffold allows for diverse substitution patterns, enabling optimization of electronic and steric properties .

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

Method: Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds

- Reagents: Monomethylhydrazine or hydrazine hydrate, ethyl acetoacetate or acetylacetone.

- Conditions: Reflux in ethanol or acetic acid; acid catalysis can promote cyclization.

- Outcome: Formation of the pyrazole ring with methyl substitution at position 3.

Example Reaction:

Hydrazine hydrate + ethyl acetoacetate → Pyrazole derivative

Attachment of the Halogenated Phenyl Group to the Pyrazole

Method: Nucleophilic substitution or cross-coupling

- Reactions:

- Suzuki or Stille coupling: Using halogenated phenylboronic acids or stannanes with pyrazole derivatives bearing suitable leaving groups.

- Direct substitution: Nucleophilic aromatic substitution if the pyrazole bears reactive sites.

Conditions: Catalysts like Pd(PPh₃)₄, base (K₂CO₃), in solvents such as DMF or toluene, under reflux.

Introduction of the Nitrile Group at Position 4

Method: Nitrile installation via cyanation

Incorporation of the Amino Group

Method: Nucleophilic substitution or reduction

- Approach: The amino group at N-5 can be introduced by:

- Direct amination: Treating the halogenated pyrazole with ammonia or amines under high temperature.

- Reduction of nitro derivatives: If nitration precedes, reduction with catalytic hydrogenation yields amino groups.

Representative Synthetic Route (Summarized)

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate + ethyl acetoacetate, reflux | Pyrazole core formation |

| 2 | Halogenation | NBS or similar brominating agent | Install bromine at phenyl ring |

| 3 | Coupling | Pd-catalyzed Suzuki reaction | Attach halogenated phenyl to pyrazole |

| 4 | Cyanation | Cyanogen bromide or acetonitrile, base | Install nitrile at position 4 |

| 5 | Amination | NH₃ or amines, elevated temperature | Introduce amino group at N-5 |

Data Tables and Research Findings

Table 1: Summary of Key Reagents and Conditions

| Reaction Step | Reagents | Solvent | Catalyst | Temperature | Yield (Approx.) |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate + ethyl acetoacetate | Ethanol | - | Reflux | 70–85% |

| Halogenation | NBS | Chloroform or DMF | - | Room temp to reflux | 80–90% |

| Coupling | Phenylboronic acid derivatives | Toluene/DMF | Pd(PPh₃)₄ | Reflux | 65–80% |

| Nitrile installation | Cyanogen bromide | Acetone or DMSO | - | 0–25°C | 60–75% |

| Amination | Ammonia or primary amines | Reflux | - | Elevated | 70–85% |

Research Findings

- Versatility of Hydrazine Condensation: The reaction of hydrazines with β-ketonitriles or 1,3-dicarbonyl compounds is a well-established route for pyrazole synthesis, offering high yields and functional group tolerance.

- Halogenation Strategies: Selective halogenation of phenyl rings allows for further functionalization via cross-coupling, enabling diverse substitution patterns.

- Cyanation Techniques: Cyanogen bromide-mediated cyanation is effective for installing nitrile groups at the 4-position, crucial for biological activity modulation.

- Substituent Effects: Halogen substituents (Br, Cl) enhance biological activity and stability, as supported by pharmacological studies.

Q & A

Q. Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | >85% yield |

| Solvent (DMF) | 10 mL/mmol | Improved purity |

| Reaction Time | 6–8 hours | Reduces byproducts |

Basic: What spectroscopic methods are most effective for characterizing this compound?

Q. 1H/13C NMR :

- The amino group (-NH₂) appears as a broad singlet at δ 5.8–6.2 ppm.

- Aromatic protons in the 2-bromo-5-methylphenyl group show splitting patterns (e.g., doublets at δ 7.2–7.5 ppm for ortho-substituted protons) .

- The nitrile carbon (C≡N) resonates at ~115–120 ppm in 13C NMR.

Q. IR Spectroscopy :

Q. Mass Spectrometry :

- Exact mass (calculated for C₁₂H₁₁BrN₄): 296.01 g/mol. High-resolution MS (HRMS) validates molecular formula .

Advanced: How can computational methods predict the compound’s reactivity and binding modes?

Q. DFT Calculations :

Q. Molecular Docking :

- Docking into kinase targets (e.g., CDK2) shows the bromophenyl group occupying hydrophobic pockets, while the nitrile forms hydrogen bonds with catalytic lysine residues .

Advanced: What mechanistic insights explain regioselectivity in bromine substitution?

Bromination typically occurs at the para position to the methyl group on the phenyl ring due to:

Q. Experimental Validation :

- Single-crystal X-ray diffraction confirms substitution patterns (e.g., bond angles and Br-C distances) .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Case Example : Discrepancies in predicted vs. observed NMR shifts often arise from solvent effects or crystal packing.

- Solution : Use CPCM solvent models in DFT to simulate DMSO-d₆ environments, reducing δH errors to <0.3 ppm .

- Validation : Cross-check with X-ray crystallography to confirm tautomeric forms (e.g., enamine vs. imine) .

Basic: What safety protocols are critical for handling this compound?

- Toxicity : Pyrazole derivatives may exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents).

- Handling : Use fume hoods for powder handling; nitriles require cyanide antidote kits .

Advanced: How does solvent polarity influence the compound’s stability in catalytic reactions?

- High Polarity (e.g., DMSO) : Stabilizes zwitterionic intermediates in nucleophilic substitution reactions.

- Low Polarity (e.g., Toluene) : Favors π-π stacking of the bromophenyl group, reducing reaction rates .

Basic: What chromatographic techniques purify this compound effectively?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- HPLC : C18 columns with acetonitrile/water (65:35) resolve nitrile byproducts .

Advanced: Can this compound act as a ligand in coordination chemistry?

- Metal Binding : The amino and nitrile groups chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes.

- Applications : Such complexes show promise in catalysis (e.g., Suzuki-Miyaura coupling) .

Advanced: How to analyze tautomerism in solution vs. solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.